molecular formula C18H21FN2O4S B2416473 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide CAS No. 1351620-98-8

2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide

Cat. No.: B2416473
CAS No.: 1351620-98-8
M. Wt: 380.43
InChI Key: ZEODYUBOQGFZHI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide is a synthetic organic compound that features a combination of fluorophenoxy and morpholinophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent.

    Coupling with morpholinophenyl: The intermediate is then coupled with 4-morpholinophenylamine using a sulfonyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry

In industrial applications, it might be used in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide would depend on its specific biological target. Generally, such compounds might inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide
  • 2-(4-bromophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide
  • 2-(4-methylphenoxy)-N-(4-morpholinophenyl)ethanesulfonamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide can significantly influence its chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c19-15-1-7-18(8-2-15)25-13-14-26(22,23)20-16-3-5-17(6-4-16)21-9-11-24-12-10-21/h1-8,20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEODYUBOQGFZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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